Cas no 1491992-79-0 (2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine)

2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine 化学的及び物理的性質
名前と識別子
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- EN300-704824
- 2-(4-methoxyphenyl)-1-methylpiperidin-4-amine
- 1491992-79-0
- 2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine
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- インチ: 1S/C13H20N2O/c1-15-8-7-11(14)9-13(15)10-3-5-12(16-2)6-4-10/h3-6,11,13H,7-9,14H2,1-2H3
- InChIKey: LSCGLSNJHNUZCK-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1CC(CCN1C)N
計算された属性
- 精确分子量: 220.157563266g/mol
- 同位素质量: 220.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 38.5Ų
2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-704824-1.0g |
2-(4-methoxyphenyl)-1-methylpiperidin-4-amine |
1491992-79-0 | 1g |
$0.0 | 2023-06-07 |
2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
2-(4-Methoxyphenyl)-1-methylpiperidin-4-amineに関する追加情報
2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine
2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine is a chemical compound with the CAS registry number 1491992-79-0. This compound belongs to the class of piperidine derivatives, which are widely studied in medicinal chemistry due to their potential pharmacological activities. The molecule consists of a piperidine ring substituted with a methyl group at position 1 and a 4-methoxyphenyl group at position 2, along with an amine group at position 4. These structural features make it a versatile compound with applications in drug discovery and development.
The synthesis of 2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and cyclization. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which is crucial for pharmacological studies. The incorporation of the methoxyphenyl group introduces electronic and steric effects that can modulate the compound's interaction with biological targets, such as enzymes or receptors.
Recent research has highlighted the potential of 2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine as a lead compound in the development of new therapeutic agents. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer progression. The piperidine ring's flexibility allows for interactions with multiple binding sites, making it a promising scaffold for drug design. Additionally, the methoxy group at the para position of the phenyl ring enhances solubility and bioavailability, which are critical factors for drug candidates.
In terms of pharmacokinetics, 2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine exhibits favorable properties, including moderate absorption and distribution in preclinical models. Its metabolic stability has been evaluated using in vitro assays, revealing that it undergoes phase I metabolism predominantly via cytochrome P450 enzymes. This information is valuable for predicting its behavior in human subjects and optimizing dosing regimens.
The biological activity of 2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine has been explored in various disease models. For example, it has shown anti-inflammatory effects in animal models of arthritis, suggesting its potential as an immunomodulatory agent. Furthermore, preliminary studies indicate that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease.
From an industrial perspective, the synthesis and purification of 2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine have been scaled up to meet the demands of preclinical testing. The use of green chemistry principles in its production has minimized environmental impact while maintaining high yields and purity levels.
In conclusion, 2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine is a structurally diverse compound with significant potential in drug discovery. Its unique combination of chemical properties and biological activities positions it as a valuable tool for researchers in academia and industry alike.
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